
Dalbavancin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dalbavancin is a second-generation lipoglycopeptide antibiotic that is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species . It is a semisynthetic derivative of the natural glycopeptide antibiotic A-40926, produced by the bacterium Actinomadura . This compound is known for its long half-life, which allows for convenient dosing regimens, typically once weekly .
Vorbereitungsmethoden
Dalbavancin is synthesized through a series of chemical reactions starting from the natural glycopeptide A-40926. The preparation involves protecting the carboxyl group of A-40926, followed by amidation with 3-(dimethylamino)-1-propylamine . The reaction conditions are mild, and the process includes hydrolysis, acidification, and purification steps to yield this compound . Industrial production methods involve fermentation of Actinomadura to produce A-40926, which is then extracted and purified before undergoing chemical modification to form this compound .
Analyse Chemischer Reaktionen
Structural Homologs ( ):
Dalbavancin comprises five homologs differentiated by sidechains:
Homolog | R¹ (N-acylaminoglucuronic acid) | R² (Amino-terminal) | Molecular Weight (g/mol) |
---|---|---|---|
A₀ | CH(CH₃)₂ | H | 1,802.7 |
B₀ | CH₂CH(CH₃)₂ | H | 1,816.7 |
B₂ | CH₂CH(CH₃)₂ | CH₃ | 1,830.7 |
Degradation Reactions
This compound undergoes pH-dependent degradation, with stability maxima at pH 4–5 ( ):
Degradation Pathways:
- Acidic Conditions (pH < 4) : Hydrolytic cleavage at sugar anomeric carbons produces Mannosyl Aglycone (MAG) and DB-R6 .
- Basic Conditions (pH > 9) : Epimerization at phenylglycine residue 3 forms DB-R2 .
- Thermal Stress (70°C) : Generates DB-Iso-DP2 via deamination.
Degradation Product | Formation Condition | Structure Change |
---|---|---|
MAG | pH 1–3, 70°C | Sugar moiety loss |
DB-R2 | pH 12, 70°C | Epimerization |
DB-Iso-DP2 | Neutral pH, 70°C | Deamination |
Stability Metrics ( ):
Condition | Half-Life |
---|---|
pH 4.5, 4°C | 13 years |
pH 4.5, 25°C | 8 months |
pH 4.5, 40°C | 1 month |
Metabolic Reactions
This compound undergoes minimal hepatic metabolism ( ):
- Primary Route : Renal excretion (33% unchanged; 12% as hydroxy-dalbavancin).
- Minor Metabolites : Hydroxy-dalbavancin (urine) and mannosyl aglycone (feces), both with reduced antibacterial activity.
Metabolite | Excretion Route | Antibacterial Activity |
---|---|---|
Hydroxy-dalbavancin | Urine | 10× lower than parent |
Mannosyl aglycone | Feces | Negligible |
Reactivity in Formulation
Excipients like lactose and mannitol in DALVANCE® do not interact with this compound under standard storage conditions ( ). Cyclodextrin inclusion complexes are explored to enhance solubility without altering chemical stability ( ).
This comprehensive analysis underscores this compound’s synthetic complexity, pH-sensitive degradation, and metabolic pathways, providing critical insights for pharmaceutical development and storage.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Dalbavancin exhibits several advantageous pharmacological characteristics:
- Long Half-Life : Allows for once-weekly dosing, enhancing patient compliance.
- Good Tissue Penetration : Effective against infections in various tissues, including bone and soft tissue.
- Activity Against Multidrug-Resistant Strains : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens .
Approved Indications
Currently, this compound is FDA-approved for:
- Acute Bacterial Skin and Skin Structure Infections (ABSSSIs) : Caused by susceptible strains of Gram-positive microorganisms such as Staphylococcus aureus and Streptococcus pyogenes .
Off-Label Uses
Research has increasingly supported the use of this compound for various off-label indications, including:
- Osteomyelitis :
-
Infective Endocarditis :
- Observational studies showed a clinical success rate of 81.1% in treating infective endocarditis with this compound, outperforming traditional therapies such as vancomycin .
- A case series demonstrated that this compound could be a safe and effective alternative in pediatric patients with complicated infections .
- Bloodstream Infections :
- Prosthetic Joint Infections :
Case Study 1: Osteomyelitis Treatment
A retrospective analysis included 35 patients treated with this compound for osteomyelitis. The results showed that a two-dose regimen maintained effective drug levels over the MIC (minimum inhibitory concentration) for Staphylococcus aureus for up to 8 weeks. The clinical success rate was reported at 80%, with minimal adverse effects noted .
Case Study 2: Infective Endocarditis
In a cohort study involving 148 patients treated with this compound for infective endocarditis, the clinical success rate was 81.1%. The study highlighted that no serious adverse events were associated with its use, making it a viable alternative to standard treatments like vancomycin .
Data Table: Efficacy of this compound in Various Indications
Indication | Clinical Success Rate | Number of Patients | Notes |
---|---|---|---|
Osteomyelitis | 80% | 35 | Effective with two-dose regimen |
Infective Endocarditis | 81.1% | 148 | No serious adverse events reported |
Bloodstream Infections | 67.5% | Various | Effective against resistant strains |
Prosthetic Joint Infections | Not specifically quantified | Various | Promising results noted |
Wirkmechanismus
Dalbavancin exerts its antibacterial effects by inhibiting cell wall synthesis in Gram-positive bacteria . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and ultimately leading to cell lysis . This mechanism is similar to that of vancomycin, another glycopeptide antibiotic, but this compound has enhanced activity and a longer half-life .
Vergleich Mit ähnlichen Verbindungen
Dalbavancin is often compared to other glycopeptide antibiotics such as vancomycin, teicoplanin, and oritavancin . While all these antibiotics share a similar mechanism of action, this compound stands out due to its long half-life and convenient dosing regimen . Vancomycin and teicoplanin require more frequent dosing, whereas this compound can be administered once weekly . Oritavancin, another lipoglycopeptide, also has a long half-life but differs in its spectrum of activity and pharmacokinetic properties .
Biologische Aktivität
Dalbavancin is a semisynthetic lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique pharmacokinetic properties, including a long half-life, allow for less frequent dosing, making it an attractive option for outpatient treatment of serious infections. This article reviews the biological activity of this compound, supported by various studies and clinical data.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanine-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking necessary for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria .
In Vitro Activity
Recent studies have evaluated the in vitro efficacy of this compound against various Gram-positive pathogens. A notable study assessed its activity against strains isolated from diabetic foot osteomyelitis patients. The results indicated:
- MIC50 : 0.047 mg/L
- MIC90 : 0.094 mg/L
This compound demonstrated superior activity compared to other antibiotics such as vancomycin and teicoplanin, particularly against resistant strains .
Case Studies and Clinical Trials
-
Retrospective Analysis : A study involving 100 patients treated with this compound for various infections reported an overall clinical success rate of 84% . The infections included:
- Acute bacterial skin and soft tissue infections: 22%
- Bone and prosthetic infections: 57%
- Cardiovascular infections: 19%
- Osteomyelitis Treatment : A randomized trial compared this compound (1500 mg IV on days 1 and 8) with standard care for treating osteomyelitis. The clinical response at day 42 was significantly favorable for this compound (96%) compared to standard care (80%) .
- Single-Dose vs. Multi-Dose Regimens : Another pivotal trial showed that a single dose of this compound was non-inferior to a two-dose regimen in treating skin and soft tissue infections, with similar efficacy rates observed at multiple follow-up points (e.g., 81.4% vs. 84.2% at day 14) .
Pharmacokinetics
This compound has a prolonged half-life ranging from 181 to 216 hours , allowing for administration via a single infusion or weekly doses without the need for daily administration. This pharmacokinetic profile reduces hospital stays and enhances patient compliance .
Comparative Efficacy Table
Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Clinical Success Rate (%) |
---|---|---|---|
This compound | 0.047 | 0.094 | 84 |
Vancomycin | Varies | Varies | Varies |
Teicoplanin | Varies | Varies | Varies |
Eigenschaften
Key on ui mechanism of action |
Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis. |
---|---|
CAS-Nummer |
171500-79-1 |
Molekularformel |
C88H100Cl2N10O28 |
Molekulargewicht |
1816.7 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |
InChI-Schlüssel |
KGPGQDLTDHGEGT-FOPUKGCJSA-N |
SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Isomerische SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Aussehen |
Off-white solid powder |
Reinheit |
>90% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.